REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([O:17]CC3C=CC=CC=3)=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pd]>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([OH:17])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
1-benzyl-5-benzyloxy-1H-indole
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C=CC2=CC(=CC=C12)OCC1=CC=CC=C1
|
Name
|
NH4CHO
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
NH4CHO
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for an additional 24 hours upon which time the reaction
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica using 25–40% EtOAc-hexane
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C=CC2=CC(=CC=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |